![molecular formula C9H19N3O B179631 2-Methyl-3-piperidin-1-ylpropanohydrazide CAS No. 155219-10-6](/img/structure/B179631.png)
2-Methyl-3-piperidin-1-ylpropanohydrazide
Overview
Description
Preparation Methods
The synthesis of 2-Methyl-3-piperidin-1-ylpropanohydrazide typically involves the reaction of 2-methyl-3-piperidin-1-ylpropanoyl chloride with hydrazine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Methyl-3-piperidin-1-ylpropanohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-3-piperidin-1-ylpropanohydrazide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions.
Medicine: Research involving this compound may focus on its potential therapeutic effects or its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-piperidin-1-ylpropanohydrazide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Methyl-3-piperidin-1-ylpropanohydrazide can be compared with other similar compounds, such as:
2-Methyl-3-piperidin-1-ylpropanoic acid: This compound has a similar structure but lacks the hydrazide functional group.
3-Piperidin-1-ylpropanoic acid: This compound has a similar backbone but differs in the substitution pattern.
2-Methyl-3-piperidin-1-ylpropanamide: This compound is similar but has an amide functional group instead of a hydrazide.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Biological Activity
2-Methyl-3-piperidin-1-ylpropanohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is with a molecular weight of approximately 168.24 g/mol. It features a piperidine ring, which is known for its versatility in drug design.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antifungal properties, particularly against resistant strains such as Candida auris . The compound's hydrazide moiety is often associated with improved antimicrobial efficacy.
- Antitumor Activity : Similar derivatives have shown promise as anticancer agents. Studies have indicated that piperidine-based compounds can induce apoptosis in cancer cells, potentially making this compound a candidate for further investigation in oncology .
- Neuroprotective Effects : Some piperidine derivatives have demonstrated neuroprotective properties, which could be relevant for conditions such as Alzheimer's disease. This activity is often linked to their ability to modulate neurotransmitter systems .
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve the following pathways:
- Inhibition of Cell Growth : The compound may interfere with cellular processes critical for proliferation and survival, such as disrupting mitochondrial function or inducing oxidative stress.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .
- Membrane Disruption : Antifungal activity may stem from the compound's ability to disrupt fungal cell membranes, leading to cell lysis.
Study 1: Antifungal Activity Against Candida auris
A study synthesized several piperidine derivatives and tested their antifungal activity against Candida auris. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 µg/mL, indicating significant antifungal potential .
Study 2: Antitumor Activity
Research involving piperazine derivatives has highlighted the antitumor potential of similar compounds. These studies demonstrated that these derivatives could effectively inhibit tumor growth in vitro and in vivo models, suggesting a promising avenue for developing new cancer therapies .
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with other similar compounds:
Properties
IUPAC Name |
2-methyl-3-piperidin-1-ylpropanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-8(9(13)11-10)7-12-5-3-2-4-6-12/h8H,2-7,10H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHRYICUFKUZKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395693 | |
Record name | 2-methyl-3-piperidin-1-ylpropanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24839598 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
155219-10-6 | |
Record name | 2-methyl-3-piperidin-1-ylpropanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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